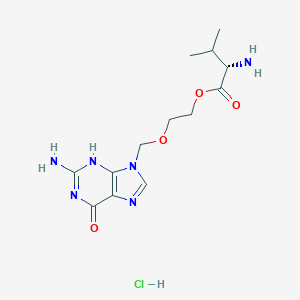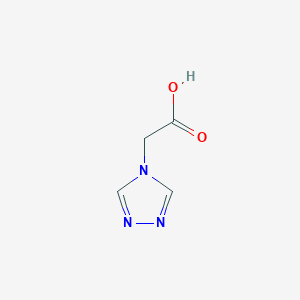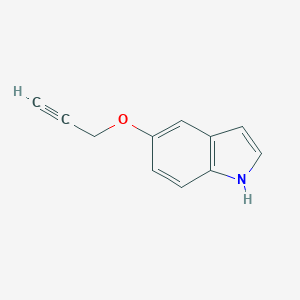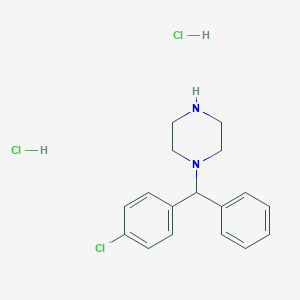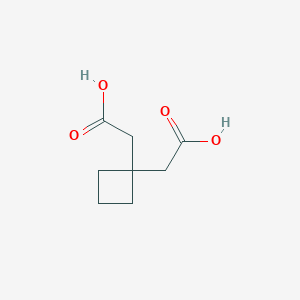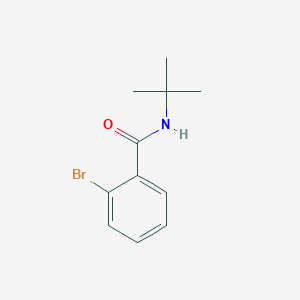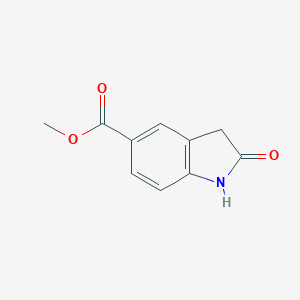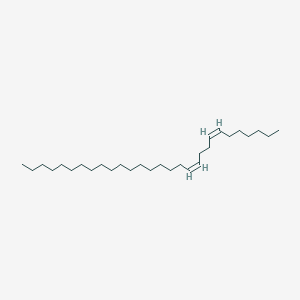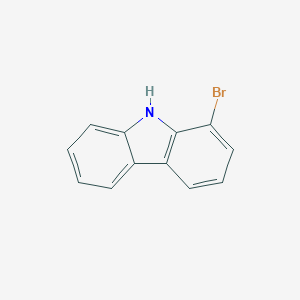
1-bromo-9H-carbazole
Vue d'ensemble
Description
1-Bromo-9H-carbazole is a bromide-substituted derivative of carbazole . The carbazole ring system is essentially planar . It is a photoelectric material intermediate and can be used to synthesize OLED materials .
Synthesis Analysis
Carbazole and its derivatives have been known for many years as components of optoelectronics and electroactive materials mainly because of their high hole transporting capabilities and strong fluorescence . Carbazole can be easily functionalized at the N-position and then covalently linked with other monomers .
Molecular Structure Analysis
The molecular weight of this compound is 246.11 . The InChI code is 1S/C12H8BrN/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7,14H .
Chemical Reactions Analysis
Carbazole-based compounds are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability . Conjugated monomers of carbazole derivatives and their polymers attract interest due to their suitability in a broad range of applications, such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Traitement du diabète sucré
1-bromo-9H-carbazole : les dérivés ont montré des résultats prometteurs dans le traitement du diabète sucré. Ces composés peuvent réduire le stress oxydatif, bloquer l'hyperactivation adrénergique, prévenir les dommages aux cellules pancréatiques et moduler le métabolisme des glucides . Ceci est particulièrement important compte tenu de la prévalence mondiale du diabète et de la nécessité de traitements plus efficaces.
Électropolymérisation pour dispositifs électroniques
L'électropolymérisation des dérivés du This compound conduit à des matériaux présentant une excellente stabilité photochimique et thermique, ainsi qu'une bonne capacité de transport des trous . Ces propriétés sont essentielles au développement de divers dispositifs électroniques, notamment des biosenseurs, des photovoltaïques, des dispositifs électroluminescents, des transistors à effet de champ et des supercondensateurs.
Inhibition de la corrosion
Les polycarbazoles dérivés du This compound ont été utilisés comme inhibiteurs de corrosion . Leur stabilité chimique et leur capacité à former des couches protectrices sur les métaux les rendent adaptés à la protection des équipements industriels et des infrastructures contre la corrosion.
Applications photovoltaïques
Dans le domaine des énergies renouvelables, les dérivés du This compound sont utilisés dans les cellules solaires en raison de leur excellente capacité de transport de charge et de leur stabilité environnementale . Ils contribuent à l'efficacité et à la durabilité des panneaux solaires, ce qui est crucial pour des solutions énergétiques durables.
Diodes électroluminescentes organiques (OLED)
Les propriétés optoélectroniques du This compound en font un composant précieux dans les OLED . Sa capacité à transporter des trous et sa forte fluorescence améliorent les performances et la luminosité de ces dispositifs, qui sont largement utilisés dans les écrans et l'éclairage.
Biosenseurs
This compound : les dérivés sont essentiels au développement de biosenseurs . Ces capteurs peuvent détecter les analytes biologiques avec une sensibilité et une spécificité élevées, ce qui en fait des outils importants pour le diagnostic médical et la surveillance environnementale.
Mécanisme D'action
Target of Action
1-Bromo-9H-carbazole is a derivative of carbazole, a heterocyclic aromatic organic compound . Carbazole derivatives have gained attention due to their wide range of biological and pharmacological properties, including antibacterial, antitumor, antioxidant, and anti-inflammatory activities . They have been shown to play a role in the pathogenesis and development of diabetes .
Mode of Action
Carbazole derivatives, including this compound, have demonstrated the ability to reduce oxidative stress, block adrenergic hyperactivation, prevent damage to pancreatic cells, and modulate carbohydrate metabolism
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to its observed effects on oxidative stress, adrenergic activity, pancreatic cell health, and carbohydrate metabolism . .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given its wide range of reported biological and pharmacological properties . These effects could include reduced oxidative stress, blocked adrenergic hyperactivation, prevention of pancreatic cell damage, and modulation of carbohydrate metabolism .
Safety and Hazards
Orientations Futures
Carbazole compounds have drawn attention because of their versatility in functionalization, good chemical and environmental stability, excellent charge transport ability, etc . They have been presented for a variety of applications, such as solar cells, anti-corrosion, sensors, photo-voltaic devices, etc .
Analyse Biochimique
Biochemical Properties
1-Bromo-9H-carbazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in oxidative stress pathways, thereby reducing oxidative damage in cells . Additionally, it can bind to specific proteins, altering their conformation and activity. These interactions highlight the compound’s potential as a modulator of biochemical processes.
Cellular Effects
The effects of this compound on cellular processes are diverse and profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling events . Furthermore, it can affect the expression of genes involved in cell proliferation, apoptosis, and differentiation. These cellular effects underscore the compound’s potential as a therapeutic agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to changes in cellular function . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions provide insights into the compound’s mode of action.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light or heat can lead to the breakdown of the compound, resulting in the formation of degradation products. These temporal effects are important considerations for experimental design and data interpretation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, such as cytochrome P450, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels. Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation. These transport and distribution properties are important for understanding the compound’s bioavailability and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound has been found to localize in various cellular compartments, including the nucleus, cytoplasm, and mitochondria . This localization is often mediated by targeting signals or post-translational modifications that direct the compound to specific organelles. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
1-bromo-9H-carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDOOGZTWDOHEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16807-11-7 | |
| Record name | 1-Bromo-9H-carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


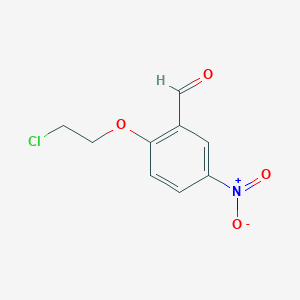
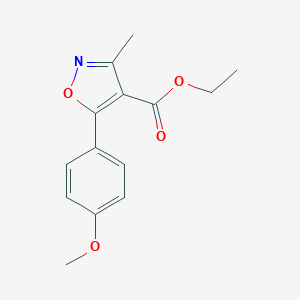
![2-[(4-chlorosulfonylbenzoyl)amino]acetic Acid](/img/structure/B174471.png)
